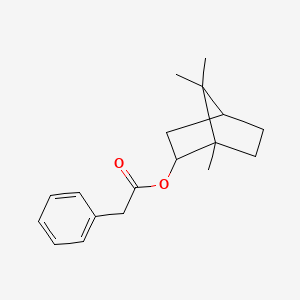

Isobornyl phenylacetate

Description

Isobornyl phenylacetate is an aromatic ester derived from isoborneol (a bicyclic monoterpene alcohol) and phenylacetic acid. Esters of phenylacetic acid, such as isobornyl and isopropyl phenylacetate, are often utilized in fragrance and flavor industries due to their stability and aromatic profiles . This compound likely shares these characteristics, offering a less volatile alternative to simpler esters like isobornyl acetate, which is documented as a volatile organic compound in plants .

Properties

CAS No. |

94022-06-7 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-phenylacetate |

InChI |

InChI=1S/C18H24O2/c1-17(2)14-9-10-18(17,3)15(12-14)20-16(19)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |

InChI Key |

OVTUPLGIFCUERT-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC(=O)CC3=CC=CC=C3)C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)CC3=CC=CC=C3)C)C |

Other CAS No. |

94022-06-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key similarities and differences among phenylacetate derivatives and related esters:

Key Comparative Findings

Antitumor Activity

- Sodium phenylacetate and phenylbutyrate are well-studied for their antitumor effects. Sodium phenylacetate induces differentiation and apoptosis in glioma and osteosarcoma cells by upregulating p21<sup>Cip1</sup> and downregulating Bcl-2 . Phenylbutyrate, a congener, shows higher potency due to enhanced PPARγ activation, which correlates with tumor growth arrest .

- This compound and other fragrance esters lack documented therapeutic activity, highlighting a functional divergence from pharmaceutical phenylacetate derivatives.

Antifungal and Antimicrobial Roles

- Phenylacetic acid and sodium phenylacetate exhibit antifungal activity against Phytophthora capsici and Pythium ultimum, though their in vivo efficacy is lower than commercial fungicides like metalaxyl .

- Phenylacetate also serves as a precursor for microbial toluene production in Tolumonas auensis and Clostridium aerofoetidum, linking it to anaerobic biodegradation pathways .

Metabolism and Pharmacokinetics

- Sodium phenylacetate undergoes conjugation with glutamine in humans, with nonlinear pharmacokinetics and dose-limiting CNS toxicity at high concentrations .

- Phenylbutyrate is metabolized to phenylacetate, extending its therapeutic window but requiring careful dosing .

- Esters like This compound are likely hydrolyzed to phenylacetic acid, though their metabolic fate in humans remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.